molecular formula C8H5BrClFO B1435279 Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)- CAS No. 1435805-96-1

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Cat. No. B1435279
M. Wt: 251.48 g/mol
InChI Key: MKHADWQTWYODCU-UHFFFAOYSA-N
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Description

“Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-” is a chemical compound . It is also known as 1-(4-Bromo-2-fluorophenyl)ethanone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ghodile et al. developed a novel class of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For example, the structure of 1-(4-Bromo-2-fluorophenyl)ethanone can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Quinolines, which are nitrogen-containing bicyclic compounds, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases . For example, the molecular weight of 1-(4-Bromo-2-fluorophenyl)ethanone is 217.03 g/mol .

Scientific Research Applications

Organic Synthesis Applications

  • Selective α-Monobromination : The compound has been explored for its utility in selective α-monobromination of alkylaryl ketones, demonstrating its role in synthesizing α-bromo-alkylaryl ketones with high yield and selectivity, utilizing ionic liquids under solvent-free conditions (W. Ying, 2011).

  • Enantioselective Synthesis : It serves as an intermediate in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, highlighting its significance in synthesizing drug intermediates and studying chiral recognition of molecular complexes (ChemChemTech, 2022).

Molecular Structure and Analysis

  • Molecular Structure and Vibrational Assignments : Studies have focused on the molecular structure, FT-IR, vibrational assignments, and HOMO-LUMO analysis of Ethanone derivatives, providing insights into their electronic properties and potential for nonlinear optics applications (Y. Mary et al., 2015).

  • Crystal Structure Analysis : The analysis of the crystal structure of Ethanone derivatives has revealed their geometrical configuration and hydrogen bonding patterns, contributing to the understanding of their structural stability and potential intermolecular interactions (H. Abdel‐Aziz et al., 2012).

Antimicrobial Activity

Safety And Hazards

The safety and hazards of similar compounds have been documented . For instance, conditions to avoid for 1-(4-Bromo-2-fluorophenyl)ethanone include heat, flames, and sparks .

Future Directions

The future directions for the research and development of similar compounds are vast. There remains a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

1-(4-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHADWQTWYODCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-bromo-2-chloro-5-fluorophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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